N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group attached to the amide nitrogen and a 1H-pyrrol-1-yl substituent at the para position of the benzamide core. This compound combines nitrogen- and oxygen-containing heterocycles (pyrrole and furan), which are known to influence pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity . Its structural complexity makes it a candidate for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(17-12-15-4-3-11-20-15)13-5-7-14(8-6-13)18-9-1-2-10-18/h1-11H,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNDDAWSYEZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole derivative.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit certain cancer cell lines, showing significant cytotoxic effects. For instance, a study reported that derivatives of this compound displayed notable activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that it possesses broad-spectrum antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This makes it a candidate for further development as an antimicrobial agent .
Mechanisms of Action
The mechanisms underlying the biological activities of this compound are believed to involve the modulation of specific biological pathways. For example, its interaction with DNA and enzymes involved in cell cycle regulation has been hypothesized to contribute to its anticancer effects.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Reactivity and Functionalization
The presence of both furan and pyrrole rings in the compound enhances its reactivity, allowing for functionalization at multiple sites. This characteristic is particularly valuable in designing new derivatives with tailored properties for specific applications in drug discovery .
Material Science
Development of New Materials
The unique electronic properties imparted by the furan ring can be exploited in material science for developing new materials with specific functionalities. Research is ongoing to explore how derivatives of this compound can be utilized in creating advanced materials for electronics or photonics applications.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer activity of this compound involved testing its effects on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant reduction in proliferation |
| HeLa (Cervical Cancer) | 20 | Moderate cytotoxicity observed |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide but exhibit distinct functional group substitutions that alter their chemical and biological profiles:
Physicochemical and Pharmacological Properties
- Lipophilicity : The furan-2-ylmethyl group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), whereas cyclopropylpyridine (logP ~3.2) and methoxybenzyl (logP ~3.5) analogs exhibit higher membrane permeability .
- Metabolic Stability : Pyridine-containing analogs (e.g., N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide) resist oxidative metabolism better than furan derivatives due to aromatic ring stabilization .
- Binding Affinity : Fluorinated analogs (e.g., N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide) show stronger interactions with target proteins (e.g., enzymes) due to fluorine’s electronegativity and van der Waals interactions .
Biological Activity
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a furan and pyrrole moiety, which contributes to its unique chemical properties. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation can be summarized as follows:
- Benzamide Core : Provides a stable framework for interaction with biological targets.
- Furan and Pyrrole Rings : These heterocycles are known for their diverse biological activities, enhancing the compound's potential as a therapeutic agent.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The precise pathways depend on the specific application and context in which the compound is utilized.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 3.12 to 12.5 µg/mL, showcasing its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies utilizing molecular docking techniques have revealed that it interacts with key proteins involved in cancer progression. For instance, it has shown potential in inhibiting B-cell lymphoma 2 (Bcl-2), which is crucial in regulating apoptosis in cancer cells .
Case Studies and Experimental Data
Several studies have focused on the biological evaluation of this compound:
- Antibacterial Evaluation :
- Anticancer Studies :
- Mechanistic Insights :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| This compound | Antibacterial | 3.12 - 12.5 | Staphylococcus aureus |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Antibacterial | 3.125 | Staphylococcus aureus |
| Venetoclax (Bcl-2 inhibitor) | Anticancer | IC50 = 45 nM | Bcl-2 |
Q & A
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling 4-(1H-pyrrol-1-yl)benzoic acid with furan-2-ylmethanamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) at 0–5°C to form the benzamide intermediate .
- Step 2 : Purification via silica gel column chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the product. Yields range from 71–95% depending on substituent steric effects .
- Critical Parameters : Control reaction temperature to minimize side reactions (e.g., acyloxazolidinone formation) and use freshly distilled amine derivatives for higher efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the furan methylene (–CH₂–) and pyrrole aromatic protons. For example, the furan methylene protons appear as doublets at δ 4.5–5.0 ppm, while pyrrole protons resonate at δ 6.2–6.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms the molecular ion peak (e.g., m/z 323.12 [M+H]⁺) with <2 ppm deviation from theoretical values .
- Purity Assessment : HPLC with a C18 column (gradient: 50–90% acetonitrile/water) ensures >95% purity .
Q. What reaction conditions are critical for functionalizing the pyrrole or furan moieties?
- Electrophilic Substitution on Pyrrole : Use mild Lewis acids (e.g., ZnCl₂) in dichloroethane at 40°C to introduce halogens or nitro groups without degrading the furan ring .
- Furan Ring Modifications : Oxidative ring-opening with ozone (O₃) in methanol at −78°C generates dicarbonyl intermediates for downstream derivatization .
- Key Considerations : Avoid strong acids (e.g., H₂SO₄) to prevent furan decomposition .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in in vitro assays?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to TRPM8 ion channels or PARP-1 enzymes, leveraging the furan-pyrrole pharmacophore .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays (IC₅₀ values) with doxorubicin as a positive control .
- Enzyme Inhibition : Measure PARP-1 inhibition kinetics using fluorescence-based NAD⁺ depletion assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the furan-2-ylmethyl group with thiophene or imidazole analogs to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the pyrrole ring with indole or pyrazole to evaluate steric and π-π stacking interactions .
- Data Analysis : Use multivariate regression models to correlate logP values with cytotoxicity, ensuring statistical significance (p<0.05) .
Q. How can computational modeling guide the optimization of this compound?
- Molecular Dynamics Simulations : Simulate ligand-receptor binding stability (e.g., TRPM8) over 100 ns trajectories using GROMACS to identify critical hydrogen bonds .
- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (e.g., TPSA <90 Ų) and CYP450 inhibition risks .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) using protocols from independent studies .
- Meta-Analysis : Compare IC₅₀ values across studies with standardized assay parameters (e.g., cell passage number, serum concentration) .
- Troubleshooting : For low yields, optimize stoichiometry (amine:acid = 1.2:1) or switch to microwave-assisted synthesis (30 minutes at 100°C) .
Q. What are the stability and storage requirements for this compound?
- Degradation Pathways : Susceptible to hydrolysis at the amide bond under acidic (pH <3) or alkaline (pH >10) conditions .
- Storage : Store as a lyophilized solid at −20°C under argon to prevent oxidation of the furan ring .
- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
